molecular formula C11H14O2 B1331465 Methyl 4-phenylbutyrate CAS No. 2046-17-5

Methyl 4-phenylbutyrate

Cat. No.: B1331465
CAS No.: 2046-17-5
M. Wt: 178.23 g/mol
InChI Key: YRYZGVBKMWFWGT-UHFFFAOYSA-N
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Description

Methyl 4-phenylbutyrate, also known as 4-MPB, is a small molecule that has become increasingly popular in the scientific research community in recent years. It is a type of ester that is derived from the amino acid phenylalanine and is used in a variety of biochemical and physiological experiments. 4-MPB has been found to have a wide range of applications, from its use as a substrate for enzyme studies to its potential therapeutic benefits for various diseases.

Scientific Research Applications

1. Neuro-Oncology

Methyl 4-phenylbutyrate has been studied for its effects on malignant glioma cells. Research indicates that it can inhibit the proliferation, morphology, migration, and invasiveness of these cells. This suggests its potential as a therapeutic agent in treating malignant glioma (Engelhard et al., 1998).

2. Cystic Fibrosis Treatment

In the context of cystic fibrosis, this compound (4-PBA) has been shown to have an impact on cellular chaperones, protein processing enzymes, and cell trafficking molecules, which are associated with ameliorating the chloride transport defect in cystic fibrosis bronchial epithelial cells (Singh et al., 2006).

3. Neuroprotective Effects

Phenylbutyrate exhibits neuroprotective effects against MPTP neurotoxicity, a model for Parkinson’s disease. It has shown promise in attenuating the depletion of striatal dopamine and loss of tyrosine hydroxylase-positive neurons in the substantia nigra, indicating potential benefits for neurodegenerative diseases treatment (Gárdián et al., 2007).

4. Stroke Treatment

Sodium 4-phenylbutyrate (4-PBA) has been studied for its neuroprotective effect on cerebral ischemic injury. It demonstrates potential in reducing endoplasmic reticulum (ER)-mediated apoptosis and inflammation, suggesting its use as a treatment for stroke (Qi et al., 2004).

5. Breast Cancer Treatment

In breast cancer research, sodium phenylbutyrate has been investigated for its role in modifying the methylome of breast cancer cells. It showed significant effects in decreasing the number of viable cells and altering global methylation patterns, indicating its potential as an effective treatment (Sabit et al., 2016).

6. Metabolism in Humans

Phenylbutyrate metabolism in humans has been explored to understand its pharmacokinetics. The identification of phenylbutyrylglutamine as a new metabolite in human plasma and urine has contributed to the understanding of phenylbutyrate metabolism, important for optimizing its therapeutic use (Comte et al., 2002).

7. Alzheimer's Disease Therapy

Research on 4-phenylbutyrate has suggested its potential in Alzheimer's disease therapy. It has been studied for its ability to restore cognitive deficits and impact on the molecular basis of Alzheimer's disease, proposing a new approach for treatment (Cuadrado‐Tejedor et al., 2011).

8. Traumatic Hemorrhagic Shock Treatment

4-Phenylbutyrate has been evaluated for its benefits in treating traumatic hemorrhagic shock in rats. It showed efficacy in improving survival and protecting organ function, primarily through attenuation of oxidative stress (Yang et al., 2016).

9. Species Differences in Binding to Serum Albumin

The study of sodium 4-phenylbutyrate's binding to serum albumin across different species has provided insights into its pharmacodynamics and potential for use in treating disorders in various species (Yamasaki et al., 2017).

10. Effects on Proteostasis

4-phenylbutyric acid's role as a chemical chaperone in maintaining proteostasis has been a significant area of study. Its ability to prevent misfolded protein aggregation and alleviate endoplasmic reticulum stress opens up therapeutic possibilities in various pathologies (Kolb et al., 2015).

Mechanism of Action

Target of Action

Methyl 4-phenylbutanoate, also known as Methyl 4-phenylbutyrate, is primarily used as a flavouring agent . The primary targets of this compound are the olfactory receptors that contribute to the sense of smell. When ingested or inhaled, Methyl 4-phenylbutanoate interacts with these receptors, producing a powerful, sweet, fruity, honey, and floral aroma .

Mode of Action

The mode of action of Methyl 4-phenylbutanoate involves its interaction with olfactory receptors. When the compound comes into contact with these receptors, it binds to them and triggers a signal transduction pathway. This leads to the generation of a nerve impulse that is transmitted to the brain, where it is interpreted as a specific smell .

Biochemical Pathways

The biochemical pathways affected by Methyl 4-phenylbutanoate are primarily those involved in the perception of smell. The binding of Methyl 4-phenylbutanoate to olfactory receptors initiates a cascade of biochemical reactions that result in the generation of a nerve impulse. This impulse is then transmitted along the olfactory nerve to the brain, where it is interpreted as a specific smell .

Pharmacokinetics

The pharmacokinetics of Methyl 4-phenylbutanoate, like other flavouring agents, involves its absorption, distribution, metabolism, and excretion (ADME). Upon ingestion or inhalation, Methyl 4-phenylbutanoate is rapidly absorbed and distributed throughout the body. It is metabolized primarily in the liver and excreted in the urine . The bioavailability of Methyl 4-phenylbutanoate is influenced by factors such as its concentration, the presence of other compounds, and individual physiological differences .

Result of Action

The primary result of the action of Methyl 4-phenylbutanoate is the perception of a specific smell. This is achieved through its interaction with olfactory receptors and the subsequent generation and transmission of a nerve impulse to the brain . At the cellular level, the binding of Methyl 4-phenylbutanoate to olfactory receptors triggers a series of biochemical reactions that result in the generation of a nerve impulse .

Action Environment

The action, efficacy, and stability of Methyl 4-phenylbutanoate can be influenced by various environmental factors. For instance, the presence of other compounds can affect the perception of its smell. Additionally, factors such as temperature and pH can influence its stability and efficacy . It is also worth noting that individual physiological differences can affect the perception and metabolism of Methyl 4-phenylbutanoate .

Safety and Hazards

When handling “Methyl 4-phenylbutyrate”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition .

Future Directions

“Methyl 4-phenylbutyrate” or 4-Phenylbutyrate (PBA) has shown promise in treating neurodegenerative conditions. In a preclinical study, a molecular compound mimics the effect of natural chaperones that are depleted in the aging brain . In another study, 4-PBA was found to restore cognitive deficits in animal models of Alzheimer’s disease . These findings suggest that “this compound” could have potential therapeutic applications in the future.

Biochemical Analysis

Biochemical Properties

Methyl 4-phenylbutyrate interacts with several biochemical reactions. It is soluble in oils and slightly soluble in water . It has a powerful, sweet, fruity, honey, and floral aroma .

Cellular Effects

This compound has shown to have significant effects on various types of cells. For instance, it has been found to have protective effects on neuromuscular coordination, level of tyrosine hydroxylase, α-synuclein level and neurotransmitter dopamine in both substantia nigra and striatal regions of the experimental rat model of Parkinson’s Disease .

Molecular Mechanism

This compound acts upon several pathways thought of as important modifiers of aging including: histone deacetylation, proteostasis as a chemical chaperone, and stress resistance by regulating expression of oxidative stress response proteins . It also has inhibitory activity towards histone deacetylase .

Temporal Effects in Laboratory Settings

It has been observed that the compound has significant protective effects against disease-related oxidative stress and augmented nitrite levels .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, Sodium 4-phenylbutyrate has been shown to improve cognition but not alter astrocyte inflammation, in an Alzheimer’s animal model at a dosage of 100mg/kg/day for 30 days .

Metabolic Pathways

It is known to act upon several pathways thought of as important modifiers of aging including: histone deacetylation, proteostasis as a chemical chaperone, and stress resistance by regulating expression of oxidative stress response proteins .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The transport mechanism of this compound from blood to brain across the blood-brain barrier likely involves Monocarboxylate Transporter 1 (MCT1) .

Subcellular Localization

It has been observed that the clinically approved drug 4-phenylbutyric acid (4-PBA) partially restores membrane localization to 25 mutations, as well as membrane repair to cultured myotubes expressing 2 different mutations .

Properties

IUPAC Name

methyl 4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-13-11(12)9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYZGVBKMWFWGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90174421
Record name Methyl 4-phenylbutyrate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Powerful, sweet, fruity, honey, floral aroma
Record name Methyl 4-Phenylbutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1452/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

258.00 to 259.00 °C. @ 760.00 mm Hg
Record name Methyl 4-phenylbutanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036385
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in oils; Slightly soluble in water, Soluble (in ethanol)
Record name Methyl 4-Phenylbutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1452/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.996-1.002
Record name Methyl 4-Phenylbutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1452/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

2046-17-5
Record name Methyl 4-phenylbutyrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2046-17-5
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Record name Methyl 4-phenylbutyrate
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Record name Methyl 4-phenylbutyrate
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Record name Methyl 4-phenylbutyrate
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Record name Methyl 4-phenylbutyrate
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Record name METHYL 4-PHENYLBUTYRATE
Source FDA Global Substance Registration System (GSRS)
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Record name Methyl 4-phenylbutanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036385
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

1800 g (10.98 moles) of 4-phenylbutyric acid, crystalline in a glass bottle was heated with a heating blanket for 2 h to melt the acid. The liquid was poured in 8 L of methanol in a 22 L reaction flask (3-necked round-bottom flask fitted with stirrer and thermometer adapters). The solution was stirred under Argon, temperature 20° C.-33° C., and 400 mL concentrated sulfuric acid was added in 50 mL portions. The temperature increased to 49° C. The solution was stirred under argon over the week-end and allowed to cool to ambient temperature. The solution was transferred to a quench tank and diluted with 8 L of water. The oil formed was separated and the aqueous phase was extracted with 2×1 L of ethyl acetate. The extracts were combined with the oil and the solution concentrated to give 1753 g of clear oil in 90% yield.
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Yield
90%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A preferred method of preparing enantiomerically pure enantiomers of norfluoxetine comprises the asymmetric synthesis of the compound from 3-benzoylpropionic acid. According to this method, 3-benzoylpropionic acid is methylated to provide methyl 3-benzylpropionate, which is then contacted with (+)-B-chlorodiisopinocamphenylborane chloride ((+)-DIP-Cl) to provide (R)-χ-phenyl-χ-butrolactone if R-norfluoxetine is being prepared, or with (−)-DIP-Cl to provide (S)-χ-phenyl-χ-butrolactone if S-norfluoxetine is being prepared. The lactone is subsequently contacted with ammonia to provide the corresponding chiral 4-hydroxy-4-phenylbutanamide (i.e., (R)- or (S)-4-hydroxy-4-phenylbutanamide). A cyclic carbamate is then prepared from the amide by contacting the chiral 4-hydroxy-4-phenylbutanamide with iodobenzene diacetate. The carbamate is then contacted with base to provide chiral 3-amino-(1R)-phenyl-propanol-1-ol, which is subsequently converted to the corresponding enantiomer of norfluoxetine free base by contacting it with sodium hydride and 4-chlorobenzotrifluoride. This free base can then be converted into a salt by known methods. For example, (D)-tartaric acid can be contacted with (R)-norfluoxetine free base to provide (R)-norfluoxetine.(D)-tartarate. Similarly, (L)-tartaric acid can be contacted with (S)-norfluoxetine free base to provide (S)-norfluoxetine.(L)-tartarate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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